3,5-Dichloro-2-ethynylpyridine
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Overview
Description
3,5-Dichloro-2-ethynylpyridine: is a chemical compound with the molecular formula C7H3Cl2N and a molecular weight of 172.01 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and an ethynyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichloro-2-ethynylpyridine can be synthesized through various methods. One common approach involves the palladium-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous media . This method is efficient and environmentally benign, providing high yields of the desired product under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions . These reactions are favored due to their mild conditions, functional group tolerance, and the stability of the organoboron reagents used . The process involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds, resulting in the production of this compound.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Arylboronic Acids: Commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions involving the ethynyl group.
Substituted Pyridines: Formed through nucleophilic substitution reactions involving the chlorine atoms.
Scientific Research Applications
3,5-Dichloro-2-ethynylpyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-ethynylpyridine involves its interaction with molecular targets and pathways. The ethynyl group can participate in electrophilic aromatic substitution reactions , forming intermediates that can further react to yield substituted products . The chlorine atoms can undergo nucleophilic substitution, leading to the formation of various derivatives .
Comparison with Similar Compounds
3-Ethynylpyridine: Similar structure but lacks the chlorine atoms.
2,5-Dichloro-3-ethynylpyridine: Similar structure with chlorine atoms at different positions.
2-Ethynylpyridine: Lacks chlorine atoms and has the ethynyl group at a different position.
Uniqueness: 3,5-Dichloro-2-ethynylpyridine is unique due to the presence of both chlorine atoms and the ethynyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various chemical reactions and applications .
Properties
Molecular Formula |
C7H3Cl2N |
---|---|
Molecular Weight |
172.01 g/mol |
IUPAC Name |
3,5-dichloro-2-ethynylpyridine |
InChI |
InChI=1S/C7H3Cl2N/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H |
InChI Key |
GPSUONGJBCZINR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=N1)Cl)Cl |
Origin of Product |
United States |
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